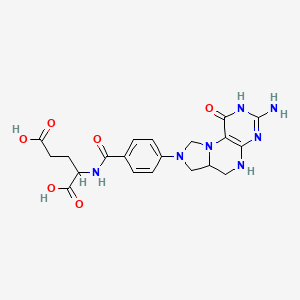

![molecular formula C16H24Cl3N3O2 B13388725 4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)

4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

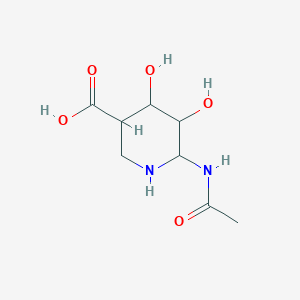

Bendamustine hydrochloride is a chemotherapy medication primarily used in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin’s lymphoma . It belongs to the class of alkylating agents and works by interfering with the function of DNA and RNA, leading to cell death . This compound is known for its unique structure, which combines properties of both alkylating agents and purine analogs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bendamustine hydrochloride involves multiple steps. One of the key steps includes the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid. This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester . This intermediate is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid to produce bendamustine hydrochloride .

Industrial Production Methods: Industrial production methods for bendamustine hydrochloride aim to achieve high purity and yield. The process involves the use of non-hazardous chemicals and is designed to be economical and industrially viable . The crucial conversions and reaction conditions are optimized to ensure the final product has a purity of ≥99% .

化学反応の分析

Types of Reactions: Bendamustine hydrochloride undergoes various chemical reactions, including alkylation, hydrolysis, and chlorination . As an alkylating agent, it forms intra- and inter-strand crosslinks between DNA bases, leading to cell death .

Common Reagents and Conditions:

Alkylation: Involves the use of ethylene oxide and sodium acetate in the presence of acetic acid.

Chlorination: Utilizes thionyl chloride in chloroform.

Hydrolysis: Conducted with concentrated hydrochloric acid.

Major Products: The major product formed from these reactions is bendamustine hydrochloride itself, which is used in its hydrochloride salt form for medical applications .

科学的研究の応用

Bendamustine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylation reactions and DNA crosslinking mechanisms.

Biology: Investigated for its effects on cell cycle progression and DNA repair.

Medicine: Primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, and multiple myeloma.

Industry: Employed in the development of new chemotherapeutic agents and combination therapies.

作用機序

Bendamustine hydrochloride exerts its effects through its alkylating properties. It forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks . This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death . Bendamustine hydrochloride can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells without a functional apoptotic pathway .

類似化合物との比較

Bendamustine hydrochloride is unique due to its dual properties as an alkylating agent and a purine analog . Similar compounds include:

Cyclophosphamide: Another alkylating agent used in chemotherapy.

Chlorambucil: An alkylating agent with a similar mechanism of action.

Melphalan: Also an alkylating agent used in the treatment of multiple myeloma.

Compared to these compounds, bendamustine hydrochloride has shown superior efficacy and a better toxicity profile in certain clinical settings .

特性

分子式 |

C16H24Cl3N3O2 |

|---|---|

分子量 |

396.7 g/mol |

IUPAC名 |

4-[6-[bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C16H23Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11,15,19H,2-4,7-10H2,1H3,(H,22,23);1H |

InChIキー |

XTDUQSNNHMKNNY-UHFFFAOYSA-N |

正規SMILES |

CN1C(NC2=C1C=CC(=C2)N(CCCl)CCCl)CCCC(=O)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)

![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)

![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)

![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)

![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)

![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)